1-Dodecylpyridinium bromide

Overview

Description

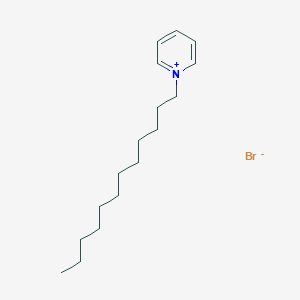

1-Dodecylpyridinium bromide is an organic compound with the chemical formula C17H30BrN. It is a quaternary ammonium salt characterized by a long hydrophobic dodecyl chain attached to a pyridinium ring. This compound is typically found as a white to pale yellow solid and is known for its strong solubility in water. It is widely used as a surfactant, emulsifier, antistatic agent, and preservative due to its excellent surface-active properties .

Mechanism of Action

Target of Action

1-Dodecylpyridinium bromide, also known as 1-dodecylpyridin-1-ium bromide, is a type of quaternary ammonium compound . The primary targets of this compound are the cell membranes of microorganisms . It interacts with the lipid bilayer of the cell membrane, disrupting its structure and function .

Mode of Action

The compound’s mode of action involves the disruption of the cell membrane’s integrity . The hydrophobic tail of the this compound molecule inserts into the lipid bilayer, while the positively charged pyridinium head interacts with the negatively charged components of the cell membrane . This interaction destabilizes the cell membrane, leading to increased permeability and eventual cell lysis .

Biochemical Pathways

The disruption of the cell membrane by this compound affects various biochemical pathways within the cell. The increased permeability of the cell membrane can lead to the leakage of intracellular contents, including essential enzymes and ions . This leakage disrupts metabolic processes and can lead to cell death .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption in the gastrointestinal tract . Its distribution, metabolism, and excretion would also be influenced by its physicochemical properties, including its hydrophobicity and positive charge .

Result of Action

The primary result of this compound’s action is the death of microorganisms due to the disruption of their cell membranes . This makes the compound an effective biocide, with potential applications in disinfectants and antiseptics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a biocide can be affected by the presence of organic matter, which can interact with the compound and reduce its availability for interacting with microbial cells . Additionally, the compound’s stability and activity may be affected by pH and temperature .

Preparation Methods

1-Dodecylpyridinium bromide can be synthesized through various methods. One common approach involves the reaction of dodecyl bromide with pyridine. The reaction typically proceeds as follows:

C12H25Br+C5H5N→C17H30BrN

In this reaction, dodecyl bromide (C12H25Br) reacts with pyridine (C5H5N) to form this compound (C17H30BrN). The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to remove any impurities .

Chemical Reactions Analysis

1-Dodecylpyridinium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles. For example, reaction with silver nitrate (AgNO3) can yield 1-dodecylpyridinium nitrate.

Oxidation and Reduction: While the pyridinium ring is relatively stable, the dodecyl chain can undergo oxidation reactions under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.

Complex Formation: It can form complexes with various anions or cations, which can alter its physical and chemical properties.

Common reagents and conditions used in these reactions include silver nitrate for substitution, strong oxidizing agents like potassium permanganate for oxidation, and various metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Dodecylpyridinium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other quaternary ammonium compounds.

Biology: Due to its antimicrobial properties, it is used in microbiology to study the effects of surfactants on bacterial and fungal growth. It is also used in cell lysis buffers for protein extraction.

Medicine: It has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also studied for its antimicrobial properties against various pathogens.

Industry: It is used in the formulation of detergents, disinfectants, and personal care products.

Comparison with Similar Compounds

1-Dodecylpyridinium bromide can be compared with other similar quaternary ammonium compounds, such as:

Cetylpyridinium Chloride: Another quaternary ammonium compound with a longer alkyl chain (hexadecyl) and chloride as the counterion. It is widely used as an antiseptic in mouthwashes and throat lozenges.

1-Dodecylpyridinium Chloride: Similar to this compound but with chloride as the counterion. It has similar surfactant and antimicrobial properties.

Hexadecyltrimethylammonium Bromide: A quaternary ammonium compound with a hexadecyl chain and bromide as the counterion.

The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it an effective surfactant and antimicrobial agent. Its specific interactions with lipid bilayers and membrane proteins also contribute to its broad-spectrum antimicrobial activity .

Biological Activity

1-Dodecylpyridinium bromide (DPB) is a quaternary ammonium compound known for its significant biological activity, particularly its antimicrobial properties. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₁₇H₃₀BrN. It features a long hydrophobic dodecyl chain attached to a pyridinium ring, which contributes to its surfactant properties and biological activity. DPB is typically found as a white to pale yellow solid and is highly soluble in water, making it useful in various applications ranging from microbiology to pharmaceuticals .

Disruption of Cell Membranes

The primary mode of action of DPB involves disrupting the integrity of microbial cell membranes. This disruption increases membrane permeability, leading to the leakage of intracellular components such as ions and essential enzymes, ultimately resulting in cell death . The compound's cationic nature allows it to interact effectively with negatively charged components of microbial membranes, enhancing its antimicrobial efficacy.

Biochemical Pathways

Upon membrane disruption, several biochemical pathways are affected. The loss of membrane integrity can trigger apoptotic pathways in eukaryotic cells and inhibit essential metabolic processes in bacteria and fungi .

Biological Activity

This compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : DPB has been shown to inhibit the growth of various bacteria and fungi. Studies indicate that it is effective against pathogens like Escherichia coli and Staphylococcus aureus, making it a potential candidate for use in disinfectants and antiseptics .

- Antifungal Properties : The compound also demonstrates antifungal activity, which can be attributed to its ability to disrupt fungal cell membranes .

- Cell Lysis : DPB can induce lysis in various cell lines, making it useful in laboratory settings for cell extraction and protein purification .

Case Studies

-

Antimicrobial Efficacy

A study published in Biofouling highlighted the effectiveness of DPB against biofilm-forming bacteria. It was found that DPB significantly reduced biofilm formation on surfaces, indicating its potential application in preventing microbial colonization in industrial settings . -

Toxicity Assessment

Research has also focused on the toxicity of DPB derivatives. A comparative study assessed the cytotoxic effects of various alkylpyridinium salts, revealing that while DPB is effective against pathogens, its cytotoxicity varies with the length of the alkyl chain attached to the pyridinium ring .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Toxicity Level | Applications |

|---|---|---|---|

| This compound | High | Moderate | Disinfectants, Antiseptics |

| Cetylpyridinium Chloride | High | Low | Mouthwash, Throat Lozenges |

| 1-Dodecylpyridinium Chloride | Moderate | Moderate | Surfactant applications |

| Hexadecyltrimethylammonium Bromide | High | High | Industrial cleaning agents |

This table illustrates how this compound compares with other quaternary ammonium compounds regarding antimicrobial activity and toxicity.

Properties

IUPAC Name |

1-dodecylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXWPUCNFMVBBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-74-5 (chloride), 17342-21-1 (sulfate), 3026-66-2 (iodide) | |

| Record name | Laurosept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883294 | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-73-4 | |

| Record name | Dodecylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurosept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.